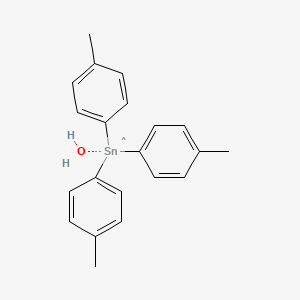

Tri-P-tolylhydroxytin

Description

Properties

InChI |

InChI=1S/3C7H7.H2O.Sn/c3*1-7-5-3-2-4-6-7;;/h3*3-6H,1H3;1H2; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUQRRNVJSPPGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23OSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293570 | |

| Record name | Hydroxytris(4-methylphenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38049-84-2 | |

| Record name | Stannane, hydroxytris(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038049842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxytris(4-methylphenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Optimization of Synthesis Parameters and Yield Enhancement for Tri P Tolylhydroxytin

Optimizing the synthesis of Tri-P-tolylhydroxytin involves a careful analysis of the reaction conditions at each stage of the multi-step process. Parameters such as temperature, solvent, reaction time, and reactant stoichiometry are crucial for maximizing yield and purity while minimizing side products. mdpi.com

For the synthesis of organotin compounds, key optimization strategies include:

Grignard Reaction: Controlling the reaction temperature is vital as the formation of Grignard reagents is exothermic. nittokasei.co.jp Maintaining a consistent temperature and using an appropriate solvent like THF can improve reaction efficiency. nittokasei.co.jp For some syntheses, using a substantial excess of the Grignard reagent may be necessary to achieve full conversion of the tin tetrachloride. uu.nl

Redistribution Reaction: The temperature and duration of heating are the primary variables to optimize in the Kocheshkov reaction to ensure the desired degree of redistribution and prevent the formation of mixed products. gelest.com

Hydrolysis: The choice and concentration of the base, reaction temperature, and solvent system are key factors. mdpi.com For instance, conducting the hydrolysis at or below room temperature can help prevent the formation of the corresponding stannoxane, which occurs through the elimination of water from two molecules of the hydroxide (B78521). gelest.com

The following table summarizes the key parameters and their potential impact on the synthesis of this compound.

| Synthetic Step | Parameter | Influence on Yield and Purity | Source |

| Grignard Reaction (Formation of Tetra-p-tolyltin) | Reactant Ratio | An excess of Grignard reagent can drive the reaction to completion, maximizing the yield of the tetra-substituted product. | uu.nl |

| Temperature | Exothermic reaction requires careful temperature control to prevent side reactions and ensure stability of the Grignard reagent. | nittokasei.co.jp | |

| Solvent | The choice of ether (e.g., THF) is crucial for solvating the Grignard reagent and facilitating the reaction. | nittokasei.co.jp | |

| Kocheshkov Redistribution (Formation of Tri-p-tolyltin Chloride) | Stoichiometry | A precise 3:1 molar ratio of (p-tolyl)₄Sn to SnCl₄ is essential to maximize the yield of the desired tri-substituted halide. | wikipedia.org |

| Temperature/Catalyst | Heating is required to drive the reaction. A Lewis acid catalyst can sometimes be used to lower the required temperature and reaction time. | gelest.com | |

| Hydrolysis (Formation of this compound) | Base Concentration | Sufficient base is needed for complete hydrolysis, but excess can promote side reactions. | rjpbcs.com |

| Temperature | Lower temperatures are often preferred to prevent the condensation of the hydroxide product into a stannoxane. | gelest.com | |

| Solvent System | An aqueous or biphasic system allows for the effective reaction between the organic-soluble tin halide and the water-soluble base. | cdnsciencepub.com |

Advanced Structural Characterization and Elucidation of Tri P Tolylhydroxytin

Spectroscopic Analysis Techniquestubitak.gov.trijsr.nettubitak.gov.tr

The characterization of organotin compounds like Tri-P-tolylhydroxytin is comprehensively achieved through the application of several spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS). tubitak.gov.trtubitak.gov.tr These techniques are crucial for elucidating the molecular structure and confirming the synthesis of such compounds. ijsr.nettubitak.gov.tr

Multinuclear NMR spectroscopy is a cornerstone in the structural analysis of organotin compounds, providing detailed insights into the coordination and geometry of the tin atom. tubitak.gov.trtubitak.gov.trroyalholloway.ac.uk For triorganotin compounds, NMR studies, including ¹H, ¹³C, and ¹¹⁹Sn, are essential for characterizing the molecular framework. uq.edu.auuobaghdad.edu.iq

In the ¹H NMR spectrum of this compound, the proton signals of the tolyl groups provide key information. The aromatic protons typically appear as complex multiplets in the aromatic region of the spectrum. The protons of the methyl group on the tolyl substituent exhibit a characteristic singlet. The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent and concentration and may appear as a broad singlet.

For analogous tri-p-tolyltin compounds, the methyl protons are observed as a singlet. niscpr.res.in The aromatic protons often show complex splitting patterns due to coupling between adjacent protons on the benzene (B151609) ring. niscpr.res.in The integration of these signals confirms the ratio of protons in the molecule, consistent with the three para-tolyl groups attached to the tin atom.

Table 1: Representative ¹H NMR Chemical Shifts for a Tri-p-tolyl Compound Moiety

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (ortho to Sn) | 7.20 - 7.40 | Multiplet |

| Aromatic Protons (meta to Sn) | 7.00 - 7.20 | Multiplet |

| Methyl Protons (-CH₃) | 2.30 - 2.40 | Singlet |

| Hydroxyl Proton (-OH) | Variable | Singlet (often broad) |

Note: Data are generalized from typical values for similar compounds and may vary based on solvent and experimental conditions. sigmaaldrich.comcarlroth.comchemicalbook.com

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the tolyl groups gives a distinct signal. The carbon atoms directly bonded to the tin atom (ipso-carbons) show characteristic chemical shifts and often exhibit coupling with the ¹¹⁹Sn and ¹¹⁷Sn isotopes, providing valuable structural information.

The chemical shifts for the aromatic carbons are observed in the typical downfield region for aromatic compounds, while the methyl carbon appears in the upfield aliphatic region. The number of signals corresponds to the symmetry of the molecule. For a para-substituted tolyl group, four distinct aromatic carbon signals are expected, in addition to the methyl carbon signal.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Ipso-Carbon (C-Sn) | 135 - 145 |

| Ortho-Aromatic Carbons | 130 - 140 |

| Meta-Aromatic Carbons | 125 - 135 |

| Para-Aromatic Carbon (C-CH₃) | 140 - 150 |

| Methyl Carbon (-CH₃) | 20 - 25 |

Note: Values are estimates based on related organotin compounds and can be influenced by solvent and coordination environment. uobaghdad.edu.iqresearchgate.net

¹¹⁹Sn NMR spectroscopy is a powerful and direct probe of the electronic environment around the tin nucleus. The chemical shift (δ(¹¹⁹Sn)) is highly sensitive to the coordination number and geometry of the tin atom. researchgate.net For four-coordinate triorganotin compounds, the ¹¹⁹Sn chemical shifts typically fall within a specific range. researchgate.netacs.org In triorganotin hydroxides, the tin atom is generally four-coordinate, existing in a distorted tetrahedral geometry. tubitak.gov.trtubitak.gov.tr The δ(¹¹⁹Sn) values for four-coordinate triphenyltin (B1233371) compounds, which are structurally similar, are found in the range of -40 to -120 ppm. researchgate.net It is expected that the chemical shift for this compound would be in a comparable range, confirming its tetrahedral structure in solution. An increase in the coordination number to five or six, which can occur with certain ligands, would result in a significant upfield shift in the ¹¹⁹Sn resonance. researchgate.net

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. mt.com These methods are essential for identifying functional groups and elucidating structural features of organotin compounds. ijsr.nettubitak.gov.tr

In the IR spectrum of this compound, a key feature is the O-H stretching vibration, which typically appears as a sharp band in the region of 3600-3700 cm⁻¹, characteristic of a non-hydrogen-bonded hydroxyl group. The presence of Sn-C and Sn-O stretching vibrations are also diagnostic. The Sn-C (aryl) stretching vibration is expected in the far-infrared region. The Sn-O stretching frequency provides insight into the nature of the tin-oxygen bond.

The spectra also display characteristic bands for the p-substituted benzene rings. researchgate.net These include C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, typically observed in the 1600-1450 cm⁻¹ region. derpharmachemica.com Out-of-plane C-H bending vibrations are also prominent and are indicative of the para-substitution pattern. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3600 - 3700 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (methyl) | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| ν(Sn-O) | 500 - 600 | IR |

| ν(Sn-C) | 400 - 500 | IR, Raman |

Note: These are generalized frequency ranges and the exact positions can vary. researchgate.netbsmiab.orgmdpi.com

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the Sn-C bond, which may be weak in the IR spectrum. mt.com

Mass spectrometry is a vital tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. tubitak.gov.truobaghdad.edu.iq In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. libretexts.orglibretexts.org

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. A characteristic feature of tin-containing compounds is the isotopic pattern resulting from the multiple stable isotopes of tin, which provides a definitive confirmation of its presence in an ion fragment.

The fragmentation of the molecular ion typically involves the loss of the hydroxyl radical (·OH) or one of the p-tolyl groups. libretexts.orglibretexts.org Subsequent fragmentation steps would involve the sequential loss of the remaining tolyl groups. This step-wise loss of organic substituents from the tin atom is a common fragmentation pathway for organotin compounds. dtic.mil

Table 4: Plausible Fragmentation Ions in the Mass Spectrum of this compound

| Ion | Formula | Proposed Origin |

|---|---|---|

| [M]⁺˙ | [C₂₁H₂₂OSn]⁺˙ | Molecular Ion |

| [M - OH]⁺ | [C₂₁H₂₁Sn]⁺ | Loss of a hydroxyl radical |

| [M - C₇H₇]⁺ | [(C₇H₇)₂SnOH]⁺ | Loss of a tolyl radical |

| [Sn(C₇H₇)₂]⁺˙ | [C₁₄H₁₄Sn]⁺˙ | Loss of a tolyl and a hydroxyl radical |

| [SnC₇H₇]⁺ | [C₇H₇Sn]⁺ | Loss of two tolyl groups and a hydroxyl radical |

| [Sn]⁺˙ | [Sn]⁺˙ | Tin ion |

Note: The m/z values will show a characteristic isotopic pattern due to tin isotopes.

Soft ionization techniques like Electrospray Ionization (ESI-MS) can also be employed, often resulting in less fragmentation and a more prominent molecular ion peak, which is useful for analyzing compounds that are fragile under EI conditions. upce.czresearchgate.net

¹³C NMR Spectroscopic Analysis and Carbon Framework Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. shu.ac.ukresearchgate.net When a molecule absorbs UV or visible radiation, its outer electrons are promoted from a ground state to a higher energy or excited state. shu.ac.ukmsu.edu The absorption of this energy is restricted to specific functional groups, known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uk The resulting spectrum displays absorption bands corresponding to these electronic transitions, providing valuable information about the molecular structure. shu.ac.ukmdpi.com

For organic molecules, the most significant electronic transitions are typically n → π* and π → π. shu.ac.uk The n → π transitions involve the excitation of an electron from a non-bonding (n) orbital to an anti-bonding π (π) orbital. These transitions generally have low molar absorptivities. shu.ac.uk In contrast, π → π transitions, which occur in unsaturated systems containing double or triple bonds, involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital and usually exhibit high molar absorptivities. shu.ac.ukbbec.ac.in

In the context of this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions within the p-tolyl (aromatic) rings. The aromatic rings are the primary chromophores in the molecule. The electronic transitions in these aromatic systems are primarily of the π → π* type. The presence of multiple tolyl groups can lead to complex spectra due to the potential for electronic interactions between the rings.

The solvent used for the analysis can influence the position of the absorption peaks. shu.ac.ukuomustansiriyah.edu.iq A change in solvent polarity can cause a shift in the wavelength of maximum absorption (λmax). A shift to a shorter wavelength is termed a "blue shift," while a shift to a longer wavelength is a "red shift." shu.ac.uk For π → π* transitions, a red shift is often observed with increasing solvent polarity. shu.ac.uk

Table 1: Expected Electronic Transitions in this compound

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π* | p-tolyl (aromatic) ring | ~200-300 nm |

Note: The exact λmax and molar absorptivity (ε) values for this compound would need to be determined experimentally.

X-ray Crystallographic Analysis of this compound

Single crystal X-ray diffraction is the most powerful method for obtaining detailed structural information. uhu-ciqso.esrsc.org The technique involves irradiating a single crystal of the compound with a monochromatic X-ray beam. azolifesciences.com The crystal diffracts the X-rays, producing a unique diffraction pattern of spots called reflections. azolifesciences.comresearchgate.net By analyzing the positions and intensities of these reflections, a three-dimensional electron density map of the crystal is generated, from which the atomic positions can be determined. azolifesciences.comresearchgate.net

For a successful single crystal X-ray diffraction experiment, a high-quality, single crystal of sufficient size is required. uhu-ciqso.es The data collection is typically performed on a diffractometer, and the resulting data is processed to solve and refine the crystal structure. protoxrd.com

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. The investigation of polymorphism in this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting crystal structures by X-ray diffraction.

Crystal packing refers to the arrangement of molecules in the crystal lattice. This arrangement is governed by intermolecular forces such as van der Waals interactions and, in the case of this compound, potentially hydrogen bonding involving the hydroxyl group. Understanding the crystal packing is crucial for explaining the macroscopic properties of the solid.

The X-ray crystal structure of this compound would provide precise measurements of all bond lengths and angles within the molecule. researchgate.net Of particular interest is the coordination geometry around the central tin atom.

Organotin compounds exhibit a variety of coordination geometries. For a tetra-coordinate tin atom, as is expected in the monomeric form of this compound, the geometry is typically tetrahedral. sydney.edu.au However, intermolecular interactions, particularly through the hydroxyl group, could lead to a higher coordination number and a distorted geometry in the solid state. For instance, the formation of a dimeric or polymeric structure via Sn-O···H-O or Sn-O-Sn linkages would result in a five-coordinate tin center, likely adopting a trigonal bipyramidal geometry. sydney.edu.au

Table 2: Hypothetical Bond Length and Angle Data for Monomeric this compound (Tetrahedral Geometry)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length (Å) | Sn | C (tolyl) | - | ~2.1-2.2 |

| Bond Length (Å) | Sn | O | - | ~1.9-2.0 |

| Bond Angle (°) | C (tolyl) | Sn | C (tolyl) | ~109.5 |

| Bond Angle (°) | C (tolyl) | Sn | O | ~109.5 |

Note: These are generalized expected values and the actual measured values from a crystal structure determination may vary.

Polymorphism and Crystal Packing Investigations of this compound

Computational Chemistry Approaches for this compound

Computational chemistry utilizes computer simulations to study chemical systems, providing insights that complement experimental data. wikipedia.orgmit.edu

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. researchgate.netmdpi.com DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic properties of a molecule. researchgate.netnih.gov

For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: This provides a theoretical structure that can be compared with the experimental X-ray crystal structure. beilstein-journals.org

Calculate the electronic structure: This includes determining the energies and shapes of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uzh.ch The HOMO-LUMO energy gap is an important parameter related to the chemical reactivity and electronic transitions of the molecule.

Simulate the UV-Vis spectrum: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which can then be used to generate a theoretical UV-Vis spectrum. rsc.org This theoretical spectrum can be compared with the experimental spectrum to aid in the assignment of the observed absorption bands. researchgate.net

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. mdpi.com A common choice for organometallic compounds is a hybrid functional like B3LYP, combined with a suitable basis set that includes polarization and diffuse functions. uzh.chresearchgate.net

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

In the comprehensive structural analysis of organotin compounds such as this compound, quantum chemical calculations serve as a powerful tool to complement experimental spectroscopic data. These computational methods, primarily rooted in Density Functional Theory (DFT), allow for the prediction of various spectroscopic parameters, offering deep insights into the molecule's electronic structure and vibrational modes. spectroscopyonline.com The synergy between theoretical calculations and experimental results is crucial for an unambiguous assignment of spectral signals and a definitive elucidation of the molecular geometry. researchgate.net

The process begins with the optimization of the molecular geometry of this compound in the ground state. This is typically achieved using a specific functional and basis set. Common choices include Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional combined with a Pople-style basis set like 6-311++G(d,p) or a Dunning-type correlation-consistent basis set. redalyc.orgnih.gov The selection of the functional and basis set is critical as it directly influences the accuracy of the predicted parameters. spectroscopyonline.com For instance, functionals like M06-2X have shown superiority in simulating molecular structures for some organic compounds, while others like ωB97X-D have been benchmarked as highly accurate for NMR chemical shift predictions. spectroscopyonline.commdpi.com Once the optimized geometry is obtained, it is confirmed as a true energy minimum on the potential energy surface through vibrational frequency calculations, which must yield no imaginary frequencies. redalyc.org

Prediction of NMR Spectra

The theoretical calculation of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of computational spectroscopy. For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govepstem.net This method is widely employed for its reliability in predicting chemical shifts of molecular systems. mdpi.com The calculations are performed on the previously optimized molecular structure, often using the same or a higher level of theory (e.g., B3LYP/6-311++G(2d,p)). nih.gov The computed isotropic shielding values are then converted into chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. redalyc.org The correlation between the calculated and experimental chemical shifts provides strong validation for the proposed structure.

Below is an illustrative table showcasing the kind of data generated from such a study, comparing hypothetical experimental values with theoretical predictions for this compound.

Table 1: Interactive Comparison of Theoretical and Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Theoretical ¹³C (ppm) | Experimental ¹³C (ppm) | Theoretical ¹H (ppm) | Experimental ¹H (ppm) |

| C-Sn (ipso) | 138.5 | 138.2 | - | - |

| C-ortho | 137.0 | 136.8 | 7.50 | 7.48 |

| C-meta | 129.5 | 129.3 | 7.25 | 7.22 |

| C-para (C-CH₃) | 140.2 | 139.9 | - | - |

| C (CH₃) | 21.8 | 21.5 | 2.40 | 2.38 |

| Sn-OH | - | - | 5.10 | 5.15 (broad) |

Note: The data in this table is illustrative and represents the typical output of a GIAO calculation compared with experimental findings.

Prediction of Vibrational Spectra

Theoretical vibrational analysis is instrumental in assigning the absorption bands observed in the experimental Fourier-transform infrared (FT-IR) spectrum. DFT calculations provide the harmonic vibrational frequencies and their corresponding infrared intensities. epstem.net However, it is a known issue that theoretical harmonic frequencies are often overestimated compared to experimental anharmonic frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. nih.gov To correct this systematic error, the calculated frequencies are commonly scaled by an empirical scaling factor, which depends on the level of theory used. nih.gov For the B3LYP functional with a 6-311++G(d,p) basis set, a scaling factor of around 0.967 is often applied. nih.gov The potential energy distribution (PED) analysis is also frequently performed to provide a detailed assignment of the vibrational modes.

A representative data table for the principal vibrational modes of this compound is presented below.

Table 2: Interactive Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3635 | 3640 | O-H stretching |

| ν(C-H) aromatic | 3055 | 3058 | Aromatic C-H stretching |

| ν(C-H) methyl | 2920 | 2922 | Methyl C-H stretching |

| ν(C=C) aromatic | 1595 | 1600 | Aromatic ring stretching |

| δ(C-H) methyl | 1450 | 1452 | Methyl C-H bending |

| ν(Sn-C) | 540 | 545 | Tin-Carbon stretching |

| ν(Sn-O) | 460 | 468 | Tin-Oxygen stretching |

Note: The data in this table is for illustrative purposes to demonstrate the comparison between scaled theoretical frequencies and experimental IR data.

Reactivity and Reaction Mechanisms of Tri P Tolylhydroxytin

Hydroxyl Group Reactivity and Derivatization Pathways

The hydroxyl group (-OH) attached to the tin atom is a primary site of reactivity in Tri-P-tolylhydroxytin. msu.edursc.org Its polar nature, with an electron-rich oxygen atom and electrophilic hydrogen and tin-adjacent carbon atoms, dictates its participation in several key reaction types. msu.edu The ability to transform this hydroxyl group into other functional groups, known as derivatization, is a critical aspect of its chemistry. nih.govnih.gov

Condensation Reactions Leading to Distannoxanes or Polymeric Structures

One of the characteristic reactions of this compound is condensation, where two molecules react to form a larger molecule with the elimination of a small molecule, typically water. This process can lead to the formation of distannoxanes, which contain a Sn-O-Sn linkage. These reactions can continue, producing polymeric structures with repeating stannoxane units. mdpi.comnih.gov The formation of these extended networks is driven by the thermodynamic stability of the Sn-O bond.

Ligand Exchange and Substitution Reactions

The hydroxyl group of this compound can be replaced by other ligands through exchange or substitution reactions. libretexts.orgebsco.com In these processes, a new ligand forms a bond with the tin center, displacing the hydroxide (B78521) ion. libretexts.org The facility of these reactions depends on several factors, including the nature of the incoming ligand and the reaction conditions. nih.govchemrxiv.org For instance, reaction with carboxylic acids can lead to the substitution of the hydroxyl group with a carboxylate group, forming a new class of organotin carboxylates. Such reactions are fundamental in modifying the properties and reactivity of the parent compound. mdpi.com

Organotin Bond Reactivity (Sn-C, Sn-O)

Beyond the hydroxyl group, the tin-carbon (Sn-C) and tin-oxygen (Sn-O) bonds in this compound and its derivatives are also subject to reaction. jyu.fi The reactivity of these bonds is crucial for understanding the stability and transformation pathways of the compound.

Cleavage and Formation of Carbon-Tin Bonds

The carbon-tin bond, while generally stable, can undergo cleavage under specific conditions. rsc.orgrsc.orgmdpi.com This process, known as dealkylation or dearylation, results in the breaking of the bond between the tin atom and one of its tolyl groups. For example, reactions with strong acids can lead to the cleavage of a Sn-C bond. rsc.org Conversely, methods exist for the formation of Sn-C bonds, which are central to the synthesis of organotin compounds. rsc.orgnih.gov The reactivity of the Sn-C bond in stannylenes, which are divalent tin compounds, has been studied, showing that thermal cleavage can generate radicals that participate in further reactions. rsc.orgrsc.org

Oxidative Addition and Reductive Elimination Pathways Involving the Tin Center

The tin center in organotin compounds can participate in oxidative addition and reductive elimination reactions, which involve changes in its oxidation state and coordination number. libretexts.orgnumberanalytics.com In oxidative addition, the tin atom's oxidation state increases by two as new ligands are added. mugberiagangadharmahavidyalaya.ac.in The reverse process is reductive elimination, where two ligands are eliminated from the tin center, decreasing its oxidation state. ilpi.comlibretexts.org These reactions are fundamental in many catalytic cycles involving transition metals and have been increasingly studied in main-group elements like tin. researchgate.net For instance, the interconversion of tin hydrides and distannynes can proceed through oxidative addition and reductive elimination pathways. jyu.fi

Mechanistic Investigations of this compound Transformations

Understanding the detailed step-by-step processes, or mechanisms, by which this compound undergoes transformations is a key area of research. rsc.orgresearchgate.net Mechanistic studies often employ a combination of experimental techniques, such as spectroscopy and kinetics, along with computational modeling. For example, investigations into ligand exchange reactions can reveal the role of intermediate species and transition states in determining the reaction outcome. chemrxiv.org Similarly, studies on the cleavage of Sn-C bonds have elucidated the involvement of radical intermediates in certain reactions. rsc.org These investigations are crucial for controlling the reactivity of organotin compounds and designing new synthetic methodologies.

Compound Information Table

| Compound Name |

| This compound |

| Distannoxanes |

| Organotin carboxylates |

| Tin hydrides |

| Distannynes |

Reactivity Data Table

| Reaction Type | Reactants | Products | Key Features |

| Condensation | 2 x this compound | Distannoxane, Water | Forms Sn-O-Sn linkage. |

| Ligand Exchange | This compound, Carboxylic Acid | Organotin carboxylate, Water | Substitution of -OH group. |

| Sn-C Bond Cleavage | This compound, Strong Acid | Di-P-tolyldihydroxytin, Toluene | Breaking of a tin-carbon bond. rsc.org |

| Oxidative Addition | Distannyne, Dihydrogen | Tin hydride | Tin oxidation state increases. jyu.fi |

| Reductive Elimination | Tin hydride | Distannyne, Dihydrogen | Tin oxidation state decreases. jyu.fi |

Coordination Chemistry of this compound as a Ligand

While direct studies detailing the coordination chemistry of this compound as a distinct ligand are not extensively documented in publicly available research, its reactivity and coordination behavior can be inferred from the well-established chemistry of related triorganotin compounds, particularly other tri-p-tolyltin derivatives and triorganotin hydroxides. The coordination chemistry is primarily centered around the tin atom, which can expand its coordination number beyond four, and the reactivity of the hydroxide group.

Triorganotin hydroxides, such as this compound, are versatile precursors in the synthesis of various organotin compounds. rjpbcs.comum.edu.my They can react with acidic compounds to form new derivatives, a process that is fundamental to their potential role as ligands. The hydroxide group can be displaced or can participate in condensation reactions, for instance, with dicarboxylic acids to form bis[triphenyltin(IV)] carboxylate complexes. usm.my

The coordination sphere of the tin atom in tri-p-tolyltin compounds is a key aspect of their chemistry. While tetraorganotin compounds are typically tetrahedral, the presence of electronegative substituents, such as a hydroxide group, can lead to higher coordination numbers. researchgate.net In many tri-p-tolyltin complexes, the tin atom exhibits a five-coordinate, trigonal bipyramidal geometry. researchgate.netresearchgate.net This is often achieved through the coordination of an additional ligand to the tin center. For example, in adducts with 4,4′-bipyridine, the tin atom in tri-p-tolyltin halides adopts a five-coordinate geometry. scispace.com

The general reactivity of triorganotin hydroxides suggests that this compound can act as a ligand in several ways. The hydroxide group can function as a bridging ligand between two metal centers or as a terminal ligand to a single metal ion. Although specific examples with this compound are scarce, the formation of polymeric chains through intermolecular Sn-N interactions in tri(p-tolyl)tin 3-(4H-1,2,4-triazol-4-yl)benzoate demonstrates the capacity of the tri-p-tolyltin moiety to participate in extended structures. researchgate.net

Spectroscopic data from related tri-p-tolyltin complexes provide insight into the electronic environment of the tin atom upon coordination. The following table summarizes key spectroscopic data for some tri-p-tolyltin dithiocarbamato complexes, which indicate a unidentate behavior of the dithiocarbamate (B8719985) moiety and a four-coordinate tin atom in these specific cases. niscpr.res.in

Table 1: Spectroscopic Data for Tri-p-tolyltin Dithiocarbamato Complexes

| Compound | Melting Point (°C) | Key IR Bands (cm⁻¹) | ¹H NMR Signals (ppm) |

|---|---|---|---|

| Tri-p-tolyltin N,N-dimethyldithiocarbamate | 215-216 | - | - |

| Tri-p-tolyltin N,N-diethyldithiocarbamate | 145-146 | - | - |

| Tri-p-tolyltin N,N-diisopropyldithiocarbamate | 160 | - | - |

| Tri-p-tolyltin N,N-methylphenyldithiocarbamate | 155-156 | - | - |

Data sourced from a study on dithiocarbamato complexes of tri-p-tolyltin(IV). niscpr.res.in

Furthermore, the synthesis of various tri-p-tolyltin derivatives through reactions involving tri-p-tolyltin chloride with different ligands, such as dithiocarbamates, highlights the reactivity of the tri-p-tolyltin moiety and its ability to form stable complexes. niscpr.res.in The reaction of triphenyltin (B1233371) hydroxide with dicarboxylic acids to form complexes where the tin atom is four-coordinated further supports the potential for this compound to react similarly, with the hydroxide being displaced. usm.my

Applications in Materials Science and Engineering

Precursor Role in Organotin Polymer Synthesis

The molecular structure of Tri-p-tolylhydroxytin makes it a valuable precursor in the synthesis of specialized organotin polymers. Organotin compounds, in general, are chemicals with at least one covalent tin-carbon bond and are categorized based on the number of organic groups attached to the tin atom. mdpi.com

Development of Polymeric Organotin Materials

Organotin polymers can be synthesized through various methods, including interfacial polymerization which involves the reaction of organotin halides with hydroxyl-containing compounds. mdpi.com While this compound is a hydroxide (B78521), its reactivity is analogous. It can react with compounds bearing acidic protons or with acyl halides to form new polymers. For instance, reacting this compound with a dicarboxylic acid chloride would lead to the formation of a polyester (B1180765) with tri-p-tolyltin moieties as side groups.

The synthesis of organotin polyethers, for example, is readily achieved through the interfacial reaction between organotin dihalides and diols. mdpi.com Similarly, this compound can be incorporated into polymer chains. Due to its single hydroxyl functional group, it typically acts as a chain-terminating agent or can be used to introduce the bulky tri-p-tolyltin group at specific points in a polymer structure. To be integrated into the main chain of a linear polymer, it would first need to be chemically modified to introduce a second reactive group.

Structure-Property Relationships in this compound-Derived Polymers

The relationship between a polymer's molecular structure and its macroscopic properties is a fundamental concept in materials science. nih.gov The incorporation of the tri-p-tolyltin group into a polymer backbone has a significant impact on the material's final characteristics.

The three bulky and rigid p-tolyl groups introduce considerable steric hindrance. This has several predictable effects on the polymer's properties:

Glass Transition Temperature (Tg): The rigidity of the p-tolyl groups restricts the rotational freedom of the polymer chains. Increased intermolecular interactions and molecular order lead to higher glass transition temperatures. nih.gov Therefore, polymers incorporating this group are expected to have a higher Tg compared to those with more flexible aliphatic groups (e.g., butyl or ethyl groups), making them more rigid and dimensionally stable at higher temperatures.

Solubility and Crystallinity: The large, aromatic nature of the tolyl groups can disrupt the regular packing of polymer chains, potentially leading to amorphous rather than semi-crystalline materials. rsc.org This would affect properties like tensile strength and optical clarity. Polyesters with a cyclopropane (B1198618) backbone, for instance, were found to be amorphous, while similar polymers with a 1,4-butanediol (B3395766) backbone were semi-crystalline. rsc.org

Table 1: Predicted Influence of Tri-p-tolyltin Group on Polymer Properties

| Property | Influence of Tri-p-tolyltin Group | Rationale |

| Glass Transition (Tg) | Increase | Bulky, rigid p-tolyl groups restrict chain mobility. nih.gov |

| Stiffness / Modulus | Increase | Steric hindrance and rigidity of the aromatic rings. scirp.org |

| Crystallinity | Decrease | The bulky, non-linear structure disrupts regular chain packing. rsc.org |

| Solubility | Modified | The aromatic nature may increase solubility in organic solvents. |

| Thermal Stability | Increase | Inherent stability of organotin moieties. sysrevpharm.org |

Integration into Composite Materials

Polymer composites are materials where a polymer matrix is reinforced with a filler to enhance its properties. mdpi.com Fillers can be particles or fibers, such as glass or carbon fibers. researchgate.net The integration of organotin compounds like this compound, or polymers derived from it, can modify the composite in several ways.

Although direct, large-scale industrial applications of this compound in common composites are not widely documented, its chemical nature suggests potential uses:

Matrix Modification: As a component of the polymer matrix resin, the tri-p-tolyltin group could enhance the thermal resistance and stiffness of the final composite.

Interfacial Agent (Compatibilizer): The hydroxyl group could be used to chemically bond to the surface of inorganic fillers (like silica (B1680970) or glass fibers), while the organophilic tolyl groups would ensure compatibility with the polymer matrix. This improved interfacial adhesion is crucial for effective stress transfer from the matrix to the reinforcement, enhancing the mechanical properties of the composite.

Flame Retardancy: Some metal-containing compounds are used as flame retardants in polymer composites. mdpi.com Certain organotin compounds have been investigated for these properties, potentially acting by interrupting the combustion cycle in either the gas or condensed phase.

Catalytic Applications Driven by this compound Structure

The tin atom in organotin compounds is a Lewis acid, meaning it can accept a pair of electrons. This property is the basis for their use as catalysts in various chemical reactions.

This compound in Organic Synthesis Catalysis

While transition metals like palladium, iron, and nickel are more common catalysts in broad organic synthesis, organotin compounds serve as crucial reagents and catalysts in specific transformations. uobabylon.edu.iqrsc.org For example, organotin reagents are fundamental to Stille coupling, a reaction that forms carbon-carbon bonds. uobabylon.edu.iq

The Lewis acidity of the tin center in this compound allows it to activate carbonyl groups (C=O) and other functional groups containing electronegative atoms. This can facilitate reactions such as:

Esterification and Transesterification: By coordinating to the carbonyl oxygen of an ester or carboxylic acid, the tin atom makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol.

Acetal Formation: It can catalyze the reaction of aldehydes and ketones with alcohols to form acetals, a common method for protecting carbonyl groups in multi-step syntheses. rsc.org

The bulky p-tolyl groups can influence the selectivity of these catalytic reactions by sterically directing the approach of reactants to the activated site.

Role in Polymerization Processes

Organotin compounds, particularly dialkyltin derivatives like dibutyltin (B87310) dilaurate, are widely used as catalysts in condensation polymerization. uobabylon.edu.iq They are effective in the synthesis of polyurethanes, polyesters, and silicones. sysrevpharm.org

The catalytic mechanism typically involves the coordination of the Lewis acidic tin center to a monomer, activating it for reaction with another monomer. In the case of this compound, the Sn-OH bond can also participate directly in the catalytic cycle. For example, in polyurethane synthesis from an isocyanate and a diol, the catalyst can facilitate the reaction by forming an intermediate with the alcohol, making its oxygen more nucleophilic for attack on the isocyanate.

While catalysts based on titanium or zirconium are famous for olefin polymerization (Ziegler-Natta catalysts), organotin compounds are more associated with step-growth polymerization mechanisms. libretexts.orgwikipedia.org The specific structure of this compound, with its combination of a reactive hydroxyl group and bulky, stabilizing organic ligands, makes it a candidate for catalyzing specific polymerization reactions where control over reactivity and selectivity is needed.

Table 2: Potential Catalytic Roles of this compound

| Reaction Type | Role of this compound | Mechanism |

| Esterification | Lewis Acid Catalyst | Activation of the carbonyl group towards nucleophilic attack. |

| Polyurethane Synthesis | Condensation Catalyst | Activation of alcohol or isocyanate monomer. |

| Silicone Curing | Condensation Catalyst | Catalyzes the reaction of silanols to form siloxane bonds. sysrevpharm.org |

| Ring-Opening Polymerization | Initiator / Catalyst | Coordination and activation of cyclic monomers like lactones. |

Q & A

Q. What are the recommended methods for synthesizing Tri-P-tolylhydroxytin with high purity?

- Methodological Answer : Synthesis typically involves organotin precursors (e.g., triphenyltin chloride) reacted under controlled conditions. Toluene is a common solvent due to its inertness and compatibility with organotin chemistry. Purification via recrystallization or column chromatography is critical to remove byproducts. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Analytical standards (e.g., CAS 139-45-7) can be referenced for comparison .

Q. How should researchers ensure safety when handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA guidelines for organotin compounds: use fume hoods, wear nitrile gloves, and employ closed systems to minimize aerosol formation. Medical surveillance is recommended if exposure is suspected, though no specific biomarker exists; evaluations should focus on symptom history and neurological exams. Emergency protocols must include decontamination procedures and immediate medical consultation .

Q. What analytical techniques are most reliable for quantifying this compound in environmental matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) coupled with mass spectrometry (MS) are preferred. For example, a C18 column with isocratic elution (acetonitrile/water, 70:30) can achieve retention times around 14–16 minutes, as validated in analogous organotin analyses. Cross-validate results with inductively coupled plasma mass spectrometry (ICP-MS) for tin-specific detection .

Advanced Research Questions

Q. How can conflicting data on the acute toxicity of this compound across studies be systematically addressed?

- Methodological Answer : Conduct a meta-analysis to identify variability sources (e.g., dosage regimes, model organisms). Replicate experiments under standardized conditions (NIH preclinical guidelines) . Use triangulation by combining in vitro (cell viability assays) and in vivo (rodent models) data. Statistical tools like ANOVA with post-hoc tests can isolate confounding variables (e.g., solvent choice, exposure duration) .

Q. What experimental designs are optimal for elucidating the degradation pathways of this compound in aquatic ecosystems?

- Methodological Answer : Simulate environmental conditions using microcosms with controlled pH, temperature, and microbial communities. Employ stable isotope labeling (e.g., deuterated analogs) to track degradation products via LC-MS/MS. Compare aerobic vs. anaerobic conditions to identify dominant pathways. Validate findings against abiotic controls (e.g., photolysis studies) .

Q. How do researchers reconcile discrepancies between in vitro and in vivo neurotoxicity profiles of this compound?

- Methodological Answer : Investigate bioavailability differences using pharmacokinetic modeling (e.g., tissue distribution studies in rodents). Validate in vitro models (e.g., neuronal cell lines) with transcriptomic profiling to identify mechanistic pathways absent in vivo. Apply physiologically based kinetic (PBK) models to extrapolate in vitro IC50 values to in vivo doses, accounting for metabolic clearance .

Data Contradiction and Validation

Q. What strategies mitigate biases in environmental fate studies of this compound?

- Methodological Answer : Use multi-laboratory validation for key assays (e.g., soil adsorption coefficients). Cross-reference data with established environmental fate models (e.g., EPI Suite). Report results following FAIR principles (Findable, Accessible, Interoperable, Reusable), ensuring raw data and metadata are publicly archived .

Q. How can researchers validate the specificity of this compound antibodies in immunohistochemical applications?

- Methodological Answer : Perform competitive inhibition assays with structural analogs (e.g., triphenyltin acetate) to confirm antibody binding specificity. Use knockout models (e.g., CRISPR-edited cell lines lacking tin-binding proteins) as negative controls. Validate with orthogonal techniques like western blotting or surface plasmon resonance (SPR) .

Ethical and Methodological Frameworks

Q. What ethical considerations are critical when designing studies involving this compound exposure in animal models?

- Methodological Answer : Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints and sample sizes justified by power analysis. Prioritize non-invasive monitoring (e.g., behavioral assays) over terminal procedures. Justify model selection (e.g., zebrafish vs. rodents) based on translational relevance to human health endpoints .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research questions?

- Methodological Answer :

Assess feasibility via pilot studies on synthesis scalability and analytical detection limits. Novelty can be demonstrated by exploring understudied endpoints (e.g., epigenetic effects). Ethical alignment requires minimizing hazardous waste generation. Relevance is strengthened by linking findings to regulatory gaps (e.g., EPA organotin guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.